5H-Benzimidazo[1,2-a]benzimidazole
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Overview
Description
5H-Benzimidazo[1,2-a]benzimidazole is a heterocyclic aromatic organic compound It is a bicyclic structure that combines the benzimidazole and benzene rings
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, such as proton pump inhibitory, antifungal, antihiv, antimicrobial, anti-inflammatory, analgesic, antidiabetic, anti-cancer, and others . The compound’s interaction with its targets likely involves binding to the active site of the target enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific pathway and target involved.
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized or excreted.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, benzimidazoles are selectively toxic towards parasitic nematodes, selectively binding and depolymerising their tubulins .
Cellular Effects
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral action .
Molecular Mechanism
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been synthesized through various methods, including visible-light-driven cascade radical cyclization .
Dosage Effects in Animal Models
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole derivatives have been used in the development of new electron-affine entities .
Subcellular Localization
Benzimidazole derivatives have been used in the development of new electron-affine entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzimidazo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the use of formic acid or trimethyl orthoformate as the condensing agent . Another approach involves the cyclization of 2-aminopyridines with cyclohexanones under metal-free, iodine-promoted conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and formic acid. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .
Scientific Research Applications
5H-Benzimidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimido[1,2-a]benzimidazole: A related compound with additional nitrogen atoms in the ring structure, offering different pharmacological properties.
Imidazo[1,2-c]quinazoline: Another heterocyclic compound with a fused ring system, used in medicinal chemistry.
Uniqueness: 5H-Benzimidazo[1,2-a]benzimidazole stands out due to its unique bicyclic structure, which provides a stable platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound in both research and industry .
Properties
IUPAC Name |
6H-benzimidazolo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLACMEYLRXQSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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